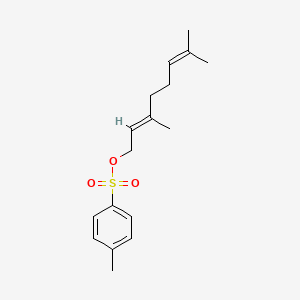

Geranyl tosylate

CAS No.:

Cat. No.: VC18186668

Molecular Formula: C17H24O3S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24O3S |

|---|---|

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+ |

| Standard InChI Key | NAUODAPBUREDIS-NTCAYCPXSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₄S |

| Molecular Weight | 270.34 g/mol |

| Functional Groups | Tosyl ester, alkene |

| Reactivity | Nucleophilic substitution |

This structure underpins its versatility in synthetic applications, as detailed in subsequent sections.

Synthesis and Industrial Production

Reaction Mechanism and Conditions

Geranyl tosylate is synthesized through the reaction of geraniol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation. The general reaction is:

The process occurs under anhydrous conditions at room temperature or mild heating (25–40°C), ensuring high yields (70–90%). Industrial-scale production employs continuous-flow reactors to optimize heat and mass transfer, followed by fractional distillation to isolate the product.

Purification and Quality Control

Post-synthesis, geranyl tosylate undergoes purification via:

-

Distillation: Separates the product from unreacted geraniol and TsCl under reduced pressure.

-

Recrystallization: Enhances purity using non-polar solvents like hexane or ethyl acetate.

-

Chromatography: Reserved for high-purity applications, such as pharmaceutical intermediates.

Quality control measures include nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to verify structural integrity and purity.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The tosyl group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Common reactions include:

-

Formation of Geranyl Amines: Treatment with ammonia or primary amines yields geranyl amines, valuable in agrochemical synthesis.

-

Ether Synthesis: Reaction with alkoxides produces geranyl ethers, used in fragrance formulations.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings with aryl halides generate complex terpenoid-aryl hybrids.

The mechanism proceeds via a two-step process:

-

Nucleophilic Attack: A nucleophile (e.g., NH₃⁻) displaces the tosylate ion (TsO⁻), forming a transient carbocation.

-

Stabilization: The carbocation stabilizes through hyperconjugation or adjacent alkene resonance.

Elimination and Rearrangement Pathways

Under basic conditions, geranyl tosylate may undergo β-elimination to form geranylene (C₁₀H₁₆), a diene used in polymer chemistry. Acidic conditions favor Wagner-Meerwein rearrangements, yielding bicyclic terpenoids.

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Geranyl tosylate serves as a precursor to:

-

Anticancer Agents: Its derivatives inhibit farnesyltransferase, a target in oncology research.

-

Antimicrobial Compounds: Geranyl amines exhibit activity against Gram-positive bacteria.

Fragrance and Flavor Chemistry

The compound’s ability to introduce geranyl moieties into esters and ethers makes it valuable for synthesizing rose- and citrus-like scents .

Material Science

Geranyl tosylate-derived polymers display unique thermal stability, enabling applications in specialty coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume